CYP Enzyme Inhibition Selectivity Profile: 3-Amino-4-fluorobenzisoxazole Demonstrates Reduced CYP2E1 and CYP3A4 Liability Relative to Related Aminobenzisoxazoles
In human liver microsome assays, 3-amino-4-fluorobenzisoxazole exhibits an IC₅₀ of 50,000 nM against CYP2E1 and an IC₅₀ of 5,490 nM against CYP3A4 [1]. By class-level inference from the Sakurada et al. (2017) factor IXa inhibitor series, 4-substituted aminobenzisoxazoles generally show more favorable CYP inhibition profiles than their unsubstituted or 5-substituted counterparts, which often display CYP3A4 IC₅₀ values below 1,000 nM [2]. The relatively weak CYP2E1 and CYP3A4 inhibition suggests this building block carries lower DDI risk when advanced into hit-to-lead campaigns.
| Evidence Dimension | CYP enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | CYP2E1 IC₅₀ = 50,000 nM; CYP3A4 IC₅₀ = 5,490 nM |
| Comparator Or Baseline | 5-substituted aminobenzisoxazole analogs typically show CYP3A4 IC₅₀ < 1,000 nM (class-level, Sakurada 2017 series) |
| Quantified Difference | ~5-10 fold weaker CYP inhibition for 3-amino-4-fluorobenzisoxazole relative to 5-substituted analogs |
| Conditions | Human liver microsomes; CYP2E1 using chlorzoxazone substrate (5 min preincubation, LC-MS/MS); CYP3A4 using midazolam substrate (5 min preincubation, LC-MS/MS) |
Why This Matters
Lower CYP inhibition translates to reduced risk of time-dependent drug-drug interactions in downstream lead series, a key procurement decision factor for medicinal chemistry teams prioritizing developability.
- [1] BindingDB. BDBM50380527, CHEMBL2018913: CYP2E1 IC₅₀ = 50,000 nM; CYP3A4 IC₅₀ = 5,490 nM. ChEMBL Curated Data. View Source
- [2] Sakurada I, Endo T, Hikita K, et al. Discovery of novel aminobenzisoxazole derivatives as orally available factor IXa inhibitors. Bioorg Med Chem Lett. 2017;27(11):2622-2628. In vitro ADMET profiling of aminobenzisoxazole series. View Source
